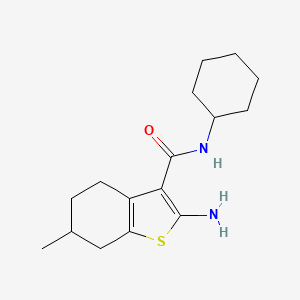

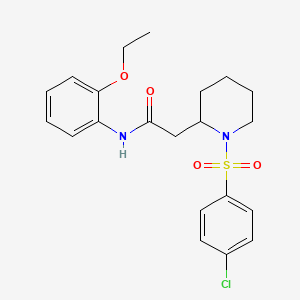

![molecular formula C14H26N2O3 B2796191 tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1250994-52-5](/img/structure/B2796191.png)

tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H26N2O3. It is also known as "tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 . This code provides a specific description of the molecular structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique

Synthesis of Dipeptides

A study by Nowshuddin & Reddy (2011) demonstrated a two-step procedure for synthesizing a dipeptide using N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) activated α-amino acids, which relates to the chemical structure of interest. This method was effective for coupling a variety of chiral amino acids without losing enantiomeric purity, producing fifteen dipeptides including previously unreported ones (Nowshuddin & Reddy, 2011).

Spiro[4.5] and Spiro[4.6] Carboxylic Acids

Scott et al. (1985) synthesized and evaluated spiro[4.5] and spiro[4.6] carboxylic acids, which are analogues of valproic acid. These compounds were tested for anticonvulsant activity, with spiro[4.6]undecane-2-carboxylic acid showing the most promising results. The study highlights the potential of these spiro compounds in pharmaceutical applications (Scott et al., 1985).

High-Pressure Activation in Amine Addition

Rulev et al. (1998) explored the use of high pressure to activate methyl or ethyl 4-tert-butylcyclohexylidene bromoacetates with amines, leading to various products including spiro aziridine derivatives. This research indicates potential applications in synthesizing spirocyclamines and other related compounds (Rulev et al., 1998).

Exploratory Library Preparation

Walters et al. (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone for exploratory library generation. The process involved ketone allylation, etherification, and ring-closing metathesis reactions, highlighting the compound's utility in synthesizing structurally novel spirocyclic amino alcohols (Walters et al., 2002).

Reaction with N,N-Dimethylformamide Dimethyl Acetal

Moskalenko & Boev (2012) investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This study provides insights into the reactivity of such spirocyclic compounds, which can be useful in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Propriétés

IUPAC Name |

tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGXPXOAIZQEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

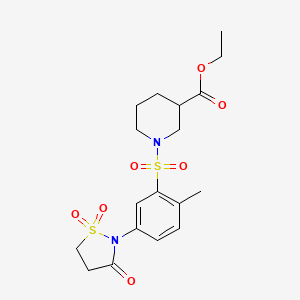

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

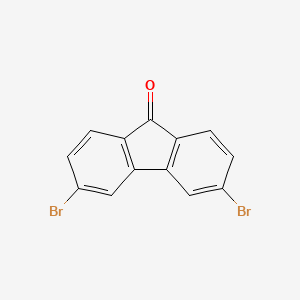

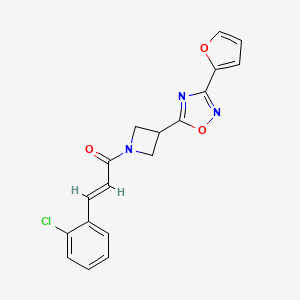

![N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2796112.png)

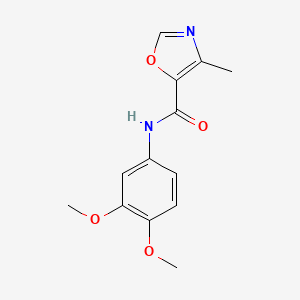

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide](/img/structure/B2796115.png)

![1-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2796119.png)

![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![2-[8-(2-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2796127.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)